3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the class of compounds it belongs to and its key features .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Structure-Activity Relationship Studies
Research into compounds closely related to "3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" often involves exploring their structure-activity relationships (SARs), especially regarding their potency and selectivity as adenosine receptor antagonists. For example, Baraldi et al. (2008) extended SAR studies on imidazo[2,1-f]purinones, highlighting the influence of substitutions at specific positions on both the compound's potency and hydrophilicity. This work also utilized docking and 3D-QSAR studies to investigate the A(3) binding disposition of these compounds (Baraldi et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related structures have been a significant area of research, shedding light on the potential therapeutic applications of these compounds. For instance, studies on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities provide insights into the chemical synthesis and biological implications of purine analogues, including moderate activity against specific viruses (Kim et al., 1978).
Molecular Design and Pharmacological Studies
Molecular design and pharmacological evaluations form another critical area of research. Novel compounds based on the xanthine scaffold, demonstrating activity towards adenosine receptors and monoamine oxidase B, underscore the potential of these molecules in addressing neurodegenerative diseases, such as Parkinson's disease (Załuski et al., 2019). Similarly, the development of novel 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives and their evaluation for biological activity highlights the potential antimicrobial and antioxidant applications of these compounds (Sunitha & Brahmeshwari, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-16(2)29-20-21(25-23(29)28(15)18-12-8-9-13-19(18)32-4)26(3)24(31)27(22(20)30)14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCLTJJQEMHIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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